molecular formula C12H16O B1400047 (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol CAS No. 1344968-64-4

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

Cat. No.: B1400047
CAS No.: 1344968-64-4
M. Wt: 176.25 g/mol
InChI Key: RJBQWCZPSDVJOX-FTNKSUMCSA-N
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Description

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by a tetrahydronaphthalene ring system attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products Formed

    Oxidation: (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone.

    Reduction: (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1-naphthyl)ethanol
  • (1S)-1-(2,3,4,5-tetrahydronaphthalen-1-yl)ethan-1-ol
  • (1S)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-ol

Uniqueness

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11,13H,4,6,8H2,1H3/t9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBQWCZPSDVJOX-FTNKSUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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